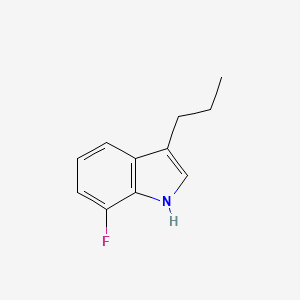

7-fluoro-3-propyl-1H-indole

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H12FN |

|---|---|

Molecular Weight |

177.22 g/mol |

IUPAC Name |

7-fluoro-3-propyl-1H-indole |

InChI |

InChI=1S/C11H12FN/c1-2-4-8-7-13-11-9(8)5-3-6-10(11)12/h3,5-7,13H,2,4H2,1H3 |

InChI Key |

OTKILNTZNFXYPG-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=CNC2=C1C=CC=C2F |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 7 Fluoro 3 Propyl 1h Indole

Retrosynthetic Analysis for 7-Fluoro-3-Propyl-1H-Indole Construction

A retrosynthetic analysis of this compound reveals several potential pathways for its construction. The primary disconnections can be made at the C2-C3 bond of the indole (B1671886) ring or by targeting the installation of the key substituents—the fluorine atom at C7 and the propyl group at C3—as separate synthetic operations.

Two main strategies emerge from this analysis:

Late-Stage C3-Propylation: This approach begins with the synthesis of the 7-fluoro-1H-indole core. The propyl group can then be introduced at the C3 position through various established methods for indole functionalization, such as Friedel-Crafts alkylation with a propyl halide or acylation followed by reduction. This strategy is advantageous as it utilizes a common intermediate, 7-fluoro-1H-indole, which can be a precursor to a variety of 3-substituted analogues.

Convergent Cyclization: This strategy involves constructing the indole ring from precursors that already contain the propyl and fluoro substituents or their precursors. For instance, a suitably substituted fluorinated aniline (B41778) and a carbonyl compound containing the propyl moiety can be condensed and cyclized. This approach offers the potential for greater efficiency by building the target molecule in a more convergent manner.

These retrosynthetic pathways guide the selection of specific synthetic methods, which are explored in detail in the following sections.

Targeted Synthetic Approaches to the 7-Fluorinated Indole Core

The synthesis of the 7-fluorinated indole core is the critical challenge. Directing functionalization to the C7 position of the indole benzene (B151609) ring is inherently difficult due to the preferential reactivity of the C2 and C3 positions in the pyrrole (B145914) moiety. rsc.org Modern synthetic chemistry has overcome this challenge through two principal routes: direct regioselective fluorination of a pre-formed indole or construction of the fluorinated ring system via cyclization reactions.

Regioselective Fluorination Strategies at the C7 Position of Indoles

Direct C-H functionalization at the C7 position of indoles has become an elegant and powerful tool. rsc.org While direct C7 fluorination remains a specialized area, the principles established for other C7 functionalizations can be applied. Transition-metal-catalyzed reactions, often employing a directing group on the indole nitrogen, have proven effective for achieving high regioselectivity.

For instance, rhodium-catalyzed methods have been developed for the C7 functionalization of N-pivaloylindoles. nih.gov The pivaloyl group acts as a directing group, facilitating the selective activation of the C7 C-H bond by the metal catalyst. While originally demonstrated for alkenylation and alkylation, this strategy could conceptually be adapted for fluorination using an appropriate electrophilic fluorine source.

Key features of directed C7 functionalization:

Directing Group: An N-pivaloyl or similar bulky group is often crucial for high regioselectivity. nih.govacs.org

Catalyst: Rhodium and palladium catalysts are commonly employed for C-H activation at the benzene core of indoles. nih.govacs.org

Fluorinating Agent: A suitable electrophilic fluorinating reagent, such as N-Fluorobenzenesulfonimide (NFSI), would be required to deliver the fluorine atom.

Cyclization Reactions for Fluorinated Indole Ring Formation

Building the fluorinated indole ring from acyclic or simpler cyclic precursors is a robust alternative to direct fluorination. This approach embeds the fluorine atom in the starting material, thereby ensuring its final position in the indole product.

Palladium- and rhodium-catalyzed annulation reactions are powerful methods for constructing indole rings. mdpi.comnih.govrsc.org These reactions typically involve the coupling of a substituted aniline with an alkyne or other coupling partner to form the pyrrole ring in a single step. To synthesize a 7-fluoroindole (B1333265), a 2-fluoro-substituted aniline derivative would serve as the starting material.

For example, a palladium-catalyzed annulation could involve the reaction of a 2-fluoro-6-haloaniline with an appropriate alkyne. Similarly, Rh(III)-catalyzed C-H activation and annulative coupling of aminopyridines with alkynes to form 7-azaindoles suggests that analogous strategies could be applied to fluorinated anilines to access 7-fluoroindoles. rsc.org

| Catalyst System | Starting Materials | Key Transformation | Reference |

|---|---|---|---|

| Palladium (e.g., Pd(OAc)₂, Pd(Pt-Bu₃)₂) | ortho-Haloanilines and Alkynes/Ketones | Heck or Sonogashira coupling followed by cyclization | mdpi.comnih.gov |

| Rhodium (e.g., [RhCp*Cl₂]₂) | Anilines and Alkynes | C-H activation and annulation | rsc.org |

Homogeneous gold catalysis has emerged as a potent tool for forming C-C and C-heteroatom bonds under mild conditions, particularly in the synthesis of heterocycles like indoles. unimi.it Gold catalysts, being highly carbophilic, excel at activating alkynes and allenes toward nucleophilic attack.

A common gold-catalyzed strategy for indole synthesis involves the intramolecular cyclization of N-aryl propargylamines. To generate a 7-fluoroindole, the starting material would be an N-(2-fluorophenyl)propargylamine derivative. The gold catalyst would activate the alkyne, facilitating a 5-endo-dig cyclization to form the indole ring. Gold-catalyzed reactions have also been developed for cascade cyclizations of conjugated diynes to construct fused indole systems, demonstrating the versatility of this approach. acs.org

Organic electrosynthesis offers a green and sustainable alternative to traditional chemical methods, using electricity as a traceless reagent. researchgate.net Electrochemical methods have been successfully applied to the synthesis of fluorinated organic compounds, including nitrogen heterocycles. acs.org

The synthesis of fluorinated indoles can be achieved through electrochemical cyclization reactions. For instance, an electrocatalytic approach could involve the oxidation of a fluorinated aniline derivative to generate a radical cation, which then undergoes intramolecular cyclization. Recent advancements have shown the electrochemical triamination of alkynes to form functionalized indoles and indolines, highlighting the potential of electrochemistry to construct complex indole scaffolds. rsc.org Another strategy involves the electrochemical dearomatization of indoles to access fluorine-containing spirocyclic indolines, which could potentially be rearomatized to form fluorinated indoles. acs.org

| Method | Description | Potential Advantage | Reference |

|---|---|---|---|

| Dehydrogenative Cyclization | Anodic oxidation promotes intramolecular C-N or C-C bond formation. | Avoids the use of chemical oxidants. | researchgate.net |

| Reductive Cyclization | Cathodic reduction of a nitro group followed by condensation and cyclization. | Utilizes readily available nitroarene precursors. | researchgate.net |

| Dearomatization/Rearomatization | Electrochemical introduction of fluorine-containing groups to the indole nucleus, followed by a potential rearomatization step. | Access to unique fluorinated structures. | acs.org |

Difluorocarbene-Mediated Routes to Fluoroindoles

Difluorocarbene (:CF₂) serves as a valuable reagent for the introduction of fluorine into organic molecules. One notable strategy involves the reaction of ortho-vinylanilines with a difluorocarbene source. researchgate.net Mechanistic studies suggest that this transformation can proceed through a cascade difluorocarbene-trapping and intramolecular Michael addition, followed by the cleavage of a Csp³-F bond to yield the 2-fluoroindole product. researchgate.netresearchgate.net

Various precursors can be used to generate difluorocarbene in situ. Reagents such as diethyl bromodifluoromethylphosphonate (BrCF₂PO(OEt)₂) and sodium chlorodifluoroacetate (ClCF₂CO₂Na) are commonly employed. researchgate.net The reaction conditions, including the choice of base and solvent, are critical for achieving high efficiency. For instance, a combination of K₃PO₄ and H₂O in acetonitrile (B52724) has been shown to be effective. researchgate.net This methodology provides a direct route to 2-fluoroindoles, which are important scaffolds for bioactive compounds. researchgate.netresearchgate.net

Aminofluorination Strategies to Fluorinated Indoles

Catalytic aminofluorination of alkynes presents another powerful strategy for constructing fluorinated indoles. beilstein-journals.org This approach often utilizes gold catalysts to promote the cyclization of ortho-alkynylaniline derivatives in the presence of an electrophilic fluorine source, such as Selectfluor. beilstein-journals.orgresearchgate.net The reaction pathway involves a gold-catalyzed cycloisomerization followed by a fluorination event. beilstein-journals.org

The outcome of these reactions can be highly dependent on the specific gold catalyst (e.g., Au(I) or Au(III) complexes), the solvent system, and the substrate. beilstein-journals.org For example, different products may be obtained when the reaction is carried out in ethanol (B145695) versus a mixture of acetonitrile and DMSO. beilstein-journals.org While this method has been effectively used to synthesize various functionalized fluorinated indoles, other transition metals like palladium, platinum, and copper have been found to be ineffective for certain transformations. beilstein-journals.org This highlights the unique catalytic activity of gold in these aminofluorination reactions.

Introduction of the 3-Propyl Side Chain

The functionalization of the C3 position of the indole ring is a cornerstone of indole chemistry, as this position is the most nucleophilic and thus highly reactive.

Strategies for C3-Alkylation of Indoles

Direct C3-alkylation of indoles is a challenging yet highly desirable transformation. acs.orgnih.gov Several modern catalytic methods have been developed to overcome the limitations of classical approaches, which often suffer from issues like N-alkylation and polyalkylation. acs.orgnih.gov

One effective strategy is the "borrowing hydrogen" or "hydrogen autotransfer" methodology. This approach uses alcohols as alkylating agents, which are readily available and produce water as the only byproduct. chemrxiv.orgrsc.org Nickel-catalyzed systems have been shown to be efficient for the C3-alkylation of indoles with a broad range of primary and secondary alcohols. rsc.org

Another powerful, metal-free approach utilizes the borane (B79455) catalyst tris(pentafluorophenyl)borane, B(C₆F₅)₃. acs.orgnih.gov This catalyst can mediate the direct C3-alkylation of various indoles using amine-based alkylating agents. acs.orgnih.gov A key feature of this method is its high chemoselectivity, avoiding common side reactions like N-methylation or the formation of 3,3'-bisindolylmethanes. acs.org

| Method | Catalyst | Alkylating Agent | Key Advantages | Reference |

|---|---|---|---|---|

| Borrowing Hydrogen | Binuclear Nickel Complex | Alcohols (e.g., propanol) | Uses readily available reagents, produces water as a byproduct. | rsc.org |

| Borane Catalysis | B(C₆F₅)₃ | Amine-based reagents | Metal-free, high chemoselectivity, avoids N-alkylation. | acs.orgnih.gov |

| Aza-Alkylation | Various (Metals, Brønsted/Lewis acids) | Aldehyde and Amine | Introduces an aminomethyl group, can be stereoselective. | rsc.org |

Sequential Functionalization for Propyl Group Installation on Indole Intermediates

The installation of the propyl group onto a pre-formed 7-fluoroindole intermediate is a critical step. This can be achieved through several sequential functionalization strategies. One common approach is the Friedel-Crafts acylation followed by reduction. The 7-fluoroindole can be reacted with propanoyl chloride in the presence of a Lewis acid to install a propanoyl group at the C3 position. Subsequent reduction of the ketone, for example using hydrazine (B178648) (Wolff-Kishner reduction) or triethylsilane in the presence of a strong acid, would yield the desired 3-propyl side chain.

Alternatively, direct alkylation can be employed using a propyl halide (e.g., 1-bromopropane) and a suitable catalyst. The choice of reaction conditions is crucial to favor C3-alkylation over N-alkylation. Another strategy involves the use of arenesulfonyl indoles as precursors. rsc.org These compounds can generate a reactive alkylideneindolenine intermediate that subsequently reacts with a nucleophile to deliver the C3-functionalized product. rsc.org

Integrated Multi-step Syntheses of this compound

A complete synthesis of this compound requires the integration of a fluorination strategy, an indole ring formation method, and a C3-alkylation step. While automated multi-step continuous flow systems have been developed for other complex indole derivatives, showcasing the potential for efficient and rapid synthesis, a specific integrated route for this compound would be designed based on the compatibility of the individual steps. nih.gov

A plausible synthetic sequence is outlined below:

| Step | Transformation | Typical Reagents | Intermediate/Product |

|---|---|---|---|

| 1 | Indole Ring Formation | Fluorinated aniline precursor (e.g., 2-fluoroaniline) and a suitable partner via Fischer, Bischler, or other named indole synthesis. | 7-Fluoro-1H-indole |

| 2 | C3-Propylation (Acylation-Reduction) | a) Propanoyl chloride, Lewis Acid (e.g., AlCl₃) b) Hydrazine, base (e.g., KOH) | This compound |

| Alternate Step 2 | C3-Propylation (Direct Alkylation) | Propanol (B110389), Nickel catalyst (Borrowing Hydrogen) | This compound |

This integrated approach begins with the synthesis of the 7-fluoroindole core. Subsequently, the C3-propyl group is installed. The choice between the acylation-reduction pathway and a direct alkylation method would depend on factors such as substrate compatibility, desired yield, and reaction scalability.

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. nih.gov These principles can be applied to the synthesis of this compound.

Catalysis: The use of catalytic methods, such as the B(C₆F₅)₃-catalyzed C3-alkylation or the nickel-catalyzed borrowing hydrogen reaction, is preferable to using stoichiometric reagents. acs.orgrsc.org Catalysts are used in small amounts and can be recycled, reducing waste.

Atom Economy: The borrowing hydrogen strategy for C3-alkylation exhibits high atom economy, as the only byproduct is water. rsc.org This contrasts with methods that generate significant amounts of salt waste.

Use of Renewable Feedstocks: While not always feasible for complex targets, exploring the use of bio-derived solvents or starting materials aligns with green chemistry principles. For instance, using propanol derived from a renewable source for the C3-alkylation would be a green approach. nih.gov

Safer Solvents and Auxiliaries: The selection of reaction solvents has a major impact on the environmental footprint of a synthesis. Replacing hazardous solvents like dichloromethane (B109758) with greener alternatives such as 2-methyltetrahydrofuran (B130290) or cyclopentyl methyl ether should be considered where possible.

Design for Energy Efficiency: Employing catalytic methods that operate at lower temperatures or utilizing flow chemistry can significantly reduce energy consumption compared to traditional batch processes requiring prolonged heating. nih.gov

By consciously applying these principles, the synthesis of this compound can be made more sustainable and environmentally friendly.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields and purities in significantly reduced reaction times compared to conventional heating methods. nih.govanton-paar.com The application of microwave irradiation in the synthesis of indole derivatives has been well-documented, encompassing classical reactions like the Fischer, Madelung, and Bischler-Mohlau indole syntheses. nih.gov

For the specific synthesis of this compound, a microwave-assisted Fischer indole synthesis would be a highly plausible and efficient route. This would involve the reaction of 2-fluorophenylhydrazine (B1330851) with pentanal. The microwave heating would likely accelerate the initial condensation to form the hydrazone, as well as the subsequent wikipedia.orgwikipedia.org-sigmatropic rearrangement and cyclization steps. The use of a sealed vessel in a microwave reactor allows for temperatures and pressures to be reached that are not attainable with conventional heating, which can be particularly beneficial for driving the reaction to completion.

A proposed microwave-assisted synthesis is outlined below:

Reaction Scheme:

The reaction would likely be carried out in a high-boiling point solvent that couples efficiently with microwaves, such as ethanol or acetic acid. An acid catalyst, such as p-toluenesulfonic acid or a solid acid catalyst, would be employed to facilitate the reaction.

| Parameter | Proposed Condition | Rationale |

| Reactants | 2-Fluorophenylhydrazine, Pentanal | Standard starting materials for Fischer indole synthesis |

| Solvent | Ethanol | High microwave absorption and good solvent for reactants |

| Catalyst | p-Toluenesulfonic acid | Common acid catalyst for Fischer indole synthesis |

| Microwave Power | 100-300 W | To maintain the desired reaction temperature |

| Temperature | 120-150 °C | To accelerate the reaction rate |

| Reaction Time | 5-20 minutes | Significant reduction from conventional heating |

This microwave-assisted approach is expected to provide the target compound in good to excellent yields with a significant reduction in reaction time compared to traditional methods. The efficiency of this method makes it particularly suitable for the rapid generation of libraries of substituted indoles for screening purposes.

Solvent-Free and Aqueous Medium Reactions

The development of solvent-free and aqueous medium reactions is a cornerstone of green chemistry, aiming to reduce the environmental impact of chemical synthesis. These approaches minimize the use of volatile and often toxic organic solvents.

Solvent-Free Synthesis:

A solvent-free approach to the synthesis of this compound could be envisioned through a solid-state reaction or a reaction under neat conditions, potentially with microwave assistance. For instance, the Fischer indole synthesis can be performed under solvent-free conditions by adsorbing the reactants onto a solid support, such as silica (B1680970) gel or alumina, and then heating.

Aqueous Medium Synthesis:

Performing organic reactions in water is highly desirable due to its low cost, non-flammability, and environmental benignity. While the Fischer indole synthesis is traditionally carried out in acidic organic solvents, modifications have been developed to enable this reaction in aqueous media. This often involves the use of water-tolerant Lewis or Brønsted acid catalysts.

For the synthesis of this compound in an aqueous medium, a water-tolerant acid catalyst would be crucial. The reaction of 2-fluorophenylhydrazine and pentanal could be carried out in water with a surfactant or a co-solvent to improve the solubility of the organic reactants.

| Reaction Type | Catalyst/Conditions | Expected Advantages |

| Solvent-Free | Solid support (e.g., SiO2, Al2O3) with an acid catalyst, neat reaction with microwave | Reduced waste, simplified work-up, potential for higher throughput |

| Aqueous Medium | Water-tolerant Lewis acid (e.g., Sc(OTf)3) or Brønsted acid, optional surfactant | Environmentally friendly, reduced cost and flammability risk |

These green chemistry approaches offer significant advantages in terms of environmental impact and operational safety, making them attractive alternatives to traditional solvent-based syntheses.

Catalytic Approaches (e.g., Nanocatalysts, Solid Acid Catalysts)

The use of advanced catalytic systems can greatly enhance the efficiency, selectivity, and sustainability of indole synthesis. Nanocatalysts and solid acid catalysts are particularly promising due to their high activity, stability, and recyclability.

Nanocatalysts:

Nanocatalysts, due to their high surface-area-to-volume ratio, often exhibit superior catalytic activity compared to their bulk counterparts. Various metal nanoparticles have been explored for their catalytic activity in indole synthesis. For the synthesis of this compound, a magnetically separable nanocatalyst could be employed to facilitate catalyst recovery and reuse. For example, a sulfonic acid-functionalized magnetic nanoparticle could act as a recyclable solid acid catalyst for the Fischer indole synthesis.

Solid Acid Catalysts:

Solid acid catalysts offer several advantages over traditional homogeneous acid catalysts, including ease of separation from the reaction mixture, reduced corrosion, and the potential for regeneration and reuse. figshare.comresearchgate.net Ion-exchange resins, such as Amberlite IR-120, have been successfully used as solid acid catalysts in the Fischer indole synthesis. figshare.comresearchgate.net

A proposed synthesis of this compound using a solid acid catalyst is as follows:

Reaction Scheme:

| Catalyst Type | Example | Key Features |

| Nanocatalyst | Sulfonic acid-functionalized magnetic nanoparticles | High activity, easy separation using an external magnet, recyclability |

| Solid Acid Catalyst | Amberlite IR-120, Montmorillonite K-10 | Heterogeneous, easy to handle, reusable, environmentally benign |

The use of these advanced catalytic systems not only improves the efficiency and sustainability of the synthesis of this compound but also aligns with the principles of green chemistry by minimizing waste and promoting catalyst recycling.

Spectroscopic Characterization and Structural Elucidation of 7 Fluoro 3 Propyl 1h Indole

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by providing detailed information about the chemical environment of individual atoms. researchgate.net For 7-fluoro-3-propyl-1H-indole, a combination of 1D (¹H, ¹³C, ¹⁹F) and 2D NMR experiments provides a complete picture of its molecular architecture.

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the aromatic protons of the indole (B1671886) core, the protons of the propyl substituent, and the N-H proton. The chemical shifts (δ) are influenced by the electron-donating or -withdrawing nature of the substituents and their positions on the indole ring.

The indole N-H proton typically appears as a broad singlet at a downfield chemical shift, often above 8.0 ppm, due to its acidic nature and involvement in hydrogen bonding. The aromatic region of the spectrum is particularly informative. The proton at the C2 position of the indole ring typically resonates as a singlet or a finely coupled multiplet. The protons on the benzene (B151609) portion of the indole (H4, H5, and H6) will exhibit complex splitting patterns due to both homo- and heteronuclear coupling with each other and with the fluorine atom at the C7 position.

The propyl group at the C3 position will present a characteristic set of signals: a triplet for the terminal methyl (CH₃) group, a sextet for the methylene (B1212753) (CH₂) group adjacent to the methyl group, and a triplet for the methylene group attached to the indole ring.

Expected ¹H NMR Data for this compound:

| Proton | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

|---|---|---|---|

| N-H | > 8.0 | br s | - |

| H2 | ~7.0-7.2 | t | J = 2-3 Hz |

| H4, H5, H6 | ~6.8-7.5 | m | - |

| -CH₂- (indole) | ~2.7-2.9 | t | J = 7-8 Hz |

| -CH₂- | ~1.6-1.8 | sextet | J = 7-8 Hz |

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The chemical shifts of the indole carbons are well-characterized, and the presence of the fluorine and propyl substituents will cause predictable shifts.

The carbon atom directly bonded to the fluorine (C7) will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF). The other aromatic carbons will also show smaller couplings to the fluorine atom (²JCF, ³JCF, etc.). The carbons of the propyl group will appear in the aliphatic region of the spectrum.

Expected ¹³C NMR Data for this compound:

| Carbon | Expected Chemical Shift (ppm) |

|---|---|

| C2 | ~120-125 |

| C3 | ~115-120 |

| C3a | ~125-130 |

| C4 | ~118-122 |

| C5 | ~120-124 |

| C6 | ~110-115 |

| C7 | ~145-155 (d, ¹JCF) |

| C7a | ~130-135 |

| -CH₂- (indole) | ~25-30 |

| -CH₂- | ~20-25 |

¹⁹F NMR is a highly sensitive technique for the analysis of fluorinated compounds. magritek.com The ¹⁹F nucleus has a spin of 1/2 and a high gyromagnetic ratio, resulting in sharp signals and a wide chemical shift range, which makes it an excellent probe of the local electronic environment. magritek.com In the case of this compound, the ¹⁹F NMR spectrum would be expected to show a single signal for the fluorine atom at the C7 position. The chemical shift of this signal provides information about the electronic nature of the indole ring. Furthermore, the signal will be split into a multiplet due to coupling with the adjacent aromatic protons (H6 and H-N), providing further structural confirmation. The analysis of fluorinated indole derivatives, such as 7-fluoroindole (B1333265), has been used to study their binding affinity to biological targets. ossila.com

For complex molecules like substituted indoles, 1D NMR spectra can sometimes be ambiguous due to overlapping signals. In such cases, 2D NMR techniques are invaluable for unambiguous signal assignment. researchgate.netnih.gov

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks, allowing for the tracing of connections between adjacent protons, for instance, within the propyl chain and among the aromatic protons. numberanalytics.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons with the directly attached carbon atoms (¹H-¹³C). numberanalytics.com It is instrumental in assigning the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds (long-range ¹H-¹³C couplings). This is particularly useful for connecting the propyl substituent to the C3 position of the indole ring and for assigning the quaternary carbon atoms. nih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique provides information about the spatial proximity of protons. numberanalytics.com It can be used to confirm the substitution pattern on the indole ring by observing through-space interactions between the propyl protons and the aromatic protons.

The application of these 2D NMR techniques allows for the complete and unambiguous assignment of all proton and carbon signals, thus confirming the constitution of this compound. ipb.pt

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a crucial tool for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. researchgate.net For this compound, with a chemical formula of C₁₁H₁₂FN, HRMS would be used to confirm this composition. The experimentally measured mass would be compared to the calculated theoretical mass. A close match between the two values (typically within a few parts per million) provides strong evidence for the proposed molecular formula. This technique is routinely used to confirm the identity of novel synthetic compounds. rsc.orgnih.gov

Expected HRMS Data for this compound:

| Ion | Calculated Mass (m/z) | Observed Mass (m/z) |

|---|

The fragmentation pattern observed in the MS/MS spectrum can also provide valuable structural information, further corroborating the structure elucidated by NMR spectroscopy.

Fragmentation Pathways of this compound under Electron Ionization (EI) and Electrospray Ionization (ESI)

Mass spectrometry is a cornerstone technique for determining the molecular weight and elucidating the structure of organic compounds through controlled fragmentation. The fragmentation of this compound is analyzed using both hard (EI) and soft (ESI) ionization techniques.

Electron Ionization (EI): Under the high-energy conditions of Electron Ionization, 3-alkylindoles typically undergo characteristic fragmentation patterns, primarily involving the alkyl substituent at the C3 position. researchgate.netfoodb.ca For this compound, the molecular ion (M⁺˙) is expected to be prominent. The most significant fragmentation pathway involves the cleavage of the Cα-Cβ bond of the propyl side chain, a process known as benzylic cleavage. This results in the loss of an ethyl radical (•C₂H₅), leading to the formation of a highly stable resonance-stabilized cation. This fragment is often the base peak in the mass spectra of 3-alkylindoles. ojp.gov Another potential, though less favorable, fragmentation is the loss of a methyl radical (•CH₃) via cleavage of the Cβ-Cγ bond.

Electrospray Ionization (ESI): ESI is a soft ionization technique that typically generates a protonated molecule, [M+H]⁺, with minimal initial fragmentation. nih.govresearchgate.net When coupled with collision-induced dissociation (CID) in a tandem mass spectrometer, the [M+H]⁺ ion of this compound would be expected to follow fragmentation pathways similar to those in EI. The primary fragmentation would again be the neutral loss of ethene (C₂H₄) from the propyl group following protonation, which is a common pathway for alkyl-substituted aromatic systems. The cleavage of C-C bonds next to the oxygen at the C-3 position is a characteristic fragmentation pathway for some synthetic cannabinoids in positive ESI mode. researchgate.net

Table 1: Predicted Major Mass Spectrometric Fragments for this compound

| Ionization Mode | Precursor Ion (m/z) | Proposed Fragment | Fragment Ion (m/z) | Neutral Loss | Fragmentation Pathway |

| EI | [C₁₁H₁₂FN]⁺˙ | [C₉H₈FN]⁺ | 149 | •C₂H₅ | Benzylic cleavage of the propyl chain |

| ESI-MS/MS | [C₁₁H₁₃FN]⁺ | [C₉H₉FN]⁺ | 150 | C₂H₄ | Cleavage of the propyl chain |

Tandem Mass Spectrometry (MSn) for Detailed Structural Information

Tandem mass spectrometry (MSⁿ) provides deeper structural insights by allowing for the isolation and subsequent fragmentation of specific ions. researchgate.netmdpi.com For this compound, an MS/MS experiment would begin by isolating the protonated molecule [M+H]⁺ in the ion trap.

Upon collisional activation, the primary fragment ion, resulting from the loss of the ethyl group, would be generated. An MS³ experiment could then be performed by isolating this primary fragment ion and subjecting it to further fragmentation. This process would help to confirm the composition of the core indole structure. The fragmentation patterns of the fluorinated indole ring itself can help differentiate it from other positional isomers. researchgate.net This multi-stage fragmentation provides a highly specific fingerprint of the molecule, confirming the connectivity of the propyl group at the C3 position and the fluorine atom at the C7 position, and distinguishing it from other isomers. researchgate.net The use of high-resolution mass spectrometry at each stage would provide exact mass measurements, allowing for the determination of the elemental composition of each fragment ion. researchgate.net

Vibrational Spectroscopy

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is a powerful, non-destructive technique for identifying the functional groups within a molecule based on their characteristic vibrational frequencies. impactfactor.orgrsc.org The FT-IR spectrum of this compound would display a series of absorption bands corresponding to the vibrations of its constituent bonds. montclair.edursc.org

Key expected vibrational frequencies include:

N-H Stretch: A characteristic sharp peak for the indole N-H stretch is expected in the region of 3400-3500 cm⁻¹. researchgate.net

C-H Stretches: Aliphatic C-H stretching vibrations from the propyl group would appear just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). Aromatic C-H stretching vibrations from the indole ring would be observed just above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹).

C=C Stretch: Aromatic C=C stretching vibrations from the benzene and pyrrole (B145914) rings of the indole system would result in several peaks in the 1450-1620 cm⁻¹ region.

C-N Stretch: The C-N stretching vibration is typically found in the 1200-1350 cm⁻¹ range.

C-F Stretch: A strong absorption band corresponding to the C-F stretching vibration is expected in the 1200-1300 cm⁻¹ region, which can sometimes overlap with other signals.

Table 2: Predicted FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Indole N-H | Stretch | 3400 - 3500 | Medium, Sharp |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H | Stretch | 2850 - 2960 | Medium to Strong |

| Aromatic C=C | Stretch | 1450 - 1620 | Medium to Strong |

| C-F | Stretch | 1200 - 1300 | Strong |

Electronic Absorption and Emission Spectroscopy

UV-Visible Absorption Characteristics of Substituted Indoles

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The indole ring system typically exhibits two main absorption bands, corresponding to the ¹Lₐ ← ¹A and ¹Lₑ ← ¹A electronic transitions. nih.gov The positions and intensities of these bands are sensitive to the nature and position of substituents on the indole ring. nih.gov

For this compound, the alkyl group at the C3 position is expected to have a minimal effect on the absorption maxima. However, the fluorine atom at the C7 position is predicted to have a more significant impact. Studies on related compounds, such as 7-fluoroindole-3-acetic acid, have shown that a fluorine atom at the 7-position can cause a hypsochromic (blue) shift of the absorption bands compared to the non-fluorinated parent compound. nih.gov Fluorinated indolylfulgimide has been shown to exhibit a bathochromic shift as solvent polarity increases. nih.gov In fluorinated indolo[3,2-b]indole derivatives, a large bathochromic shift of the absorption spectra in the film state is observed compared to the solution state. rsc.orgrsc.org

Table 3: Predicted UV-Visible Absorption Maxima for this compound

| Electronic Transition | Typical Range for Indoles (nm) | Predicted λₘₐₓ (nm) for this compound |

| ¹Lₐ | 260 - 270 | ~265 |

| ¹Lₑ | 280 - 290 | ~285 |

Fluorescence Properties of Fluorinated Indole Derivatives

Indole and its derivatives are known for their fluorescent properties. The substitution of a fluorine atom onto the indole ring can significantly modulate these properties. chemimpex.com Specifically, the position of the fluorine atom is critical. Research on fluorotryptophans has demonstrated that 7-fluoro substitution can lead to significant fluorescence quenching compared to both the parent compound and other positional isomers like 5-fluoro and 6-fluoro derivatives. researchgate.net

This quenching is attributed to the fluorine substitution leading to the formation of accessible low-energy conical intersections that promote fast nonradiative decay pathways. researchgate.net Therefore, this compound is expected to be weakly fluorescent. The emission maximum would likely be observed in the range of 330-350 nm, with a noticeable Stokes shift from its longest-wavelength absorption maximum. The fluorescence quantum yield is predicted to be low due to the quenching effect of the 7-fluoro substituent. nih.gov The introduction of fluorine can also increase the ionization potential of the indole ring, which suppresses electron transfer quenching mechanisms and can lead to a longer fluorescence lifetime in certain environments. acs.org

X-Ray Crystallography for Solid-State Structure Determination of Related Indole Derivatives

Single-crystal X-ray diffraction (XRD) stands as the unequivocal method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and the conformation of the molecule, as well as how molecules pack together in the crystal lattice. While specific crystallographic data for this compound is not publicly available, the analysis of structurally related indole derivatives provides a strong framework for understanding its likely solid-state characteristics.

The packing of indole derivatives in the crystal lattice is frequently governed by a network of intermolecular forces. Hydrogen bonding involving the indole N-H group is a dominant interaction, often leading to the formation of chains or dimeric structures. In the case of this compound, the N-H group would act as a hydrogen bond donor. Other interactions, such as C–H···π interactions, can also play a significant role in stabilizing the three-dimensional crystal structure. mdpi.com

The introduction of a fluorine atom at the 7-position, as in the target compound, can introduce specific intermolecular interactions, such as C–H···F or F···F contacts, which can further influence the crystal packing. The analysis of a closely related compound, methyl 7-fluoro-1H-indole-3-carboxylate, provides valuable insight. nih.gov The structural data from such analyses confirm the planarity of the bicyclic indole core and detail the specific bond lengths and angles, which are influenced by the electronic effects of the fluorine substituent.

Below is an illustrative table of crystallographic data for a related indole-arylpiperazine derivative, demonstrating the type of information obtained from an X-ray diffraction study. mdpi.com

| Parameter | Value for a Related Indole Derivative mdpi.com |

|---|---|

| Chemical Formula | C23H26N4O3 |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 20.841(3) |

| b (Å) | 10.741(2) |

| c (Å) | 20.276(3) |

| β (°) | 106.95(1) |

| Volume (Å3) | 4337.0(1) |

| Z (molecules/unit cell) | 8 |

Elemental Analysis (CHNS) for Purity and Composition Verification

Elemental analysis is a fundamental analytical technique used to determine the mass fractions of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a sample. For a newly synthesized organic compound like this compound, this analysis provides a crucial check of its elemental composition and, by extension, its purity. auremn.orgrsc.org

The procedure involves the combustion of a small, precisely weighed sample under conditions that ensure complete conversion of its constituent elements into simple gases (e.g., CO₂, H₂O, N₂). These gases are then separated and quantified by a detector. The results are presented as the weight percentage of each element in the sample.

For a pure compound, the experimentally determined percentages ("Found") should closely match the percentages calculated from its chemical formula ("Calculated" or "Theoretical"). A strong agreement between the found and calculated values, typically within a narrow margin of ±0.4% or ±0.5%, is considered strong evidence that the compound has been synthesized correctly and is of high purity. tandfonline.comjrespharm.comnih.gov

For this compound, the theoretical elemental composition can be calculated from its molecular formula, C₁₁H₁₂FN.

Molecular Formula: C₁₁H₁₂FN

Molar Mass: 177.22 g/mol

Calculated Percentages:

%C = (11 × 12.011 / 177.22) × 100 = 74.55%

%H = (12 × 1.008 / 177.22) × 100 = 6.83%

%N = (1 × 14.007 / 177.22) × 100 = 7.90%

The following table illustrates how the results of an elemental analysis for this compound would be presented and evaluated.

| Element | Theoretical (%) | Found (%) (Hypothetical) | Difference (%) |

|---|---|---|---|

| Carbon (C) | 74.55 | 74.49 | -0.06 |

| Hydrogen (H) | 6.83 | 6.88 | +0.05 |

| Nitrogen (N) | 7.90 | 7.87 | -0.03 |

This analysis is a standard and indispensable step in the characterization of newly synthesized indole derivatives, confirming that the empirical formula of the product matches the expected structure. tandfonline.commdpi.com

Theoretical and Computational Investigations of 7 Fluoro 3 Propyl 1h Indole

Electronic Structure Analysis via Density Functional Theory (DFT)

Density Functional Theory (DFT) serves as a powerful computational tool to investigate the electronic characteristics of molecules like 7-fluoro-3-propyl-1H-indole. These theoretical calculations provide insights into the molecule's reactivity, stability, and electronic properties.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis of Fluorinated Indoles

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic behavior of a molecule. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity and stability. acs.org

For fluorinated indoles, the introduction of a fluorine atom, a highly electronegative element, significantly influences the electronic properties. researchgate.net The electron-withdrawing nature of fluorine generally leads to a lowering of both the HOMO and LUMO energy levels. techscience.com Specifically, in the case of this compound, the fluorine at the 7-position is expected to reduce the energy of the HOMO, thereby decreasing the nucleophilicity of the indole (B1671886) ring. This reduction in HOMO energy can be attributed to the inductive effect of the fluorine atom.

Computational studies on various fluorinated indole derivatives have shown that the position of the fluorine substituent alters both the HOMO and LUMO energy levels. techscience.com For instance, DFT calculations on fluorinated indolo[3,2-b]indole-based molecules revealed that the HOMO and LUMO energies are significantly influenced by the placement of fluorine. rsc.org The HOMO-LUMO gap is a critical parameter; a smaller gap generally implies higher reactivity. acs.org In a study of indole-based chemosensors, deprotonation, which alters the electronic nature similarly to substituent effects, was found to decrease the HOMO-LUMO gap, indicating increased reactivity. acs.org

| Molecule | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| Indole | -5.52 | -0.25 | 5.27 |

| 7-Fluoroindole (B1333265) | -5.68 | -0.41 | 5.27 |

| 3-Propylindole | -5.35 | -0.18 | 5.17 |

Charge Distribution and Electrostatic Potential Mapping

The charge distribution within a molecule provides valuable information about its reactive sites. Molecular electrostatic potential (MEP) maps are used to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. researchgate.netdergipark.org.tr In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. techscience.comwavefun.com

For this compound, the high electronegativity of the fluorine atom significantly influences the charge distribution. dergipark.org.tr The fluorine atom at the 7-position creates a region of negative electrostatic potential around itself, while simultaneously withdrawing electron density from the indole ring, making certain positions more electrophilic. This electron-withdrawing effect can enhance the electrophilicity at the C3 position, facilitating regioselective functionalization.

Reactivity Studies and Mechanistic Insights through Computational Modeling

Computational modeling is instrumental in predicting reaction pathways and understanding the mechanisms of chemical reactions involving fluorinated indoles.

Predicted Reaction Pathways for Functionalization of Fluorinated Indoles

The functionalization of the indole core is a key area of research. Due to the inherent reactivity of the pyrrole (B145914) ring, electrophilic substitution typically occurs at the C3 position. chim.it When the C3 position is substituted, as in this compound, functionalization may be directed to other positions, such as C2. chim.it

Computational studies, often using DFT, can elucidate the mechanisms of these reactions. For example, in the trifluoroethylation of indoles, DFT calculations have shown that the reaction proceeds through a rate-determining trifluoroethylation of the indole ring, followed by deprotonation. rsc.orgrsc.org

Palladium-catalyzed reactions are commonly used for the functionalization of indoles. nih.govnih.gov For instance, the palladium-catalyzed annulation of fluorine-containing internal alkynes with 2-iodoanilines can lead to the regioselective synthesis of 2- or 3-fluoroalkylated indoles. nih.govacs.org The choice of ligand in these reactions can control the regioselectivity, with computational studies helping to understand these ligand effects. nih.gov Other transition metals like copper and rhodium are also employed in the functionalization of fluorinated indoles. acs.org

Influence of Fluorine on Reaction Mechanisms and Regioselectivity

The presence of a fluorine atom can significantly impact reaction mechanisms and regioselectivity. researchgate.net Fluorine's strong electron-withdrawing ability can alter the electron density at different positions of the indole ring, thereby directing incoming reagents to specific sites.

In electrophilic fluorination reactions, the introduction of a fluorine atom can proceed via a dearomative process, as seen in the synthesis of 3,3-difluoroindolines from 2-methylindoles. acs.org Theoretical calculations have suggested that such reactions can proceed through the formation of a β-fluorine-substituted carbocation intermediate, with dipole-dipole interactions involving the C-F bond influencing the diastereoselectivity. chemrxiv.org

The regioselectivity of functionalization is a critical aspect. For instance, in the palladium-catalyzed C-H fluorovinylation of indoles, the reaction proceeds with high stereoselectivity at the C-2 position. rsc.orgrsc.org Similarly, the regioselective C3-fluoroalcoholation of indoles with heptafluoroisopropyl (B10858302) iodide has been developed, where preliminary mechanistic studies suggest the involvement of bimetallic co-mediated C-F bond cleavage. acs.org The synthesis of fluorinated indoles can also be achieved through gold-catalyzed tandem cycloisomerization/fluorination reactions of 2-alkynylanilines, with the reaction outcome being highly dependent on the substrate and solvent. beilstein-journals.org

Conformational Analysis and Molecular Dynamics Simulations of Indole Derivatives

The three-dimensional structure and dynamics of a molecule are intrinsically linked to its properties and reactivity. Conformational analysis and molecular dynamics (MD) simulations are powerful computational techniques used to explore the spatial arrangements and temporal evolution of indole derivatives. scilit.comaip.orgdergipark.org.tr

Conformational analysis of indole derivatives, including those with flexible side chains like the propyl group in this compound, can be performed using computational methods such as force-field calculations and DFT. acs.org These studies help identify the most stable conformers and the energy barriers between them. For example, studies on indole alkaloids have used a combination of NMR spectroscopy and computational methods to characterize conformational equilibria involving side chain rotation. acs.org

The Impact of Fluorine Substitution and Alkyl Groups on Indole Electronic and Structural Properties

The introduction of substituents to the indole scaffold, such as a fluorine atom at the C7 position and a propyl group at the C3 position, significantly modifies the molecule's electronic and structural characteristics. These changes are fundamental to understanding its reactivity, intermolecular interactions, and potential applications. Computational methods, particularly Density Functional Theory (DFT), are invaluable for elucidating these effects. rsc.org

The fluorine atom at the C7 position of the indole ring exerts a profound influence on the electronic landscape of the molecule. This is primarily due to fluorine's high electronegativity, leading to strong inductive and resonance effects.

Resonance Effect (+R): Conversely, the lone pairs of electrons on the fluorine atom can be delocalized into the π-system of the benzene (B151609) ring. This is known as a positive resonance or mesomeric effect (+R). However, due to the poor orbital overlap between the 2p orbital of fluorine and the 2p orbitals of the carbon atoms in the aromatic ring, the resonance effect of fluorine is generally considered weaker than its powerful inductive effect. The resonance effect would theoretically increase electron density, particularly at the ortho and para positions relative to the fluorine atom. In the case of 7-fluoroindole, this would primarily affect the C5 and C3a (fusion) positions.

The net result of these competing effects is a dominant electron-withdrawing character, which has several consequences:

Increased Ionization Potential: Fluorine substitution has been shown to increase the ionization potential of the indole system, which can suppress electron transfer rates.

Altered Acidity/Basicity: The electron withdrawal can increase the acidity of the N-H proton in the pyrrole ring, making it more likely to be deprotonated.

Quantum chemical calculations, such as DFT, can precisely model these effects by calculating molecular electrostatic potential (MEP) maps and orbital energies (HOMO/LUMO). rsc.org These calculations consistently show that fluorination leads to a redistribution of electron density and a lowering of the HOMO (Highest Occupied Molecular Orbital) energy, consistent with reduced nucleophilicity.

Table 1: Summary of Electronic Effects of C7-Fluorine on the Indole Ring

| Effect | Description | Consequence |

| Inductive Effect (-I) | Strong withdrawal of electron density from the ring via σ-bonds due to high electronegativity. nih.gov | Decreases overall electron density, making the ring more electrophilic. scbt.com |

| Resonance Effect (+R) | Donation of lone pair electrons into the ring's π-system. | Partially counteracts the inductive effect, but is generally weaker. |

| Net Effect | Dominantly electron-withdrawing. | Reduces nucleophilicity of the indole ring, increases N-H acidity. |

The C3 position is the most common site for electrophilic substitution in indoles. The presence of an alkyl group, such as a propyl chain, at this position blocks this primary reaction site and introduces significant steric bulk.

Blocking of C3 Reactivity: With the C3 position occupied, electrophilic attack is redirected to other positions on the indole ring. The most likely alternative site is the C2 position of the pyrrole ring, followed by positions on the benzene ring (C4, C5, C6). However, functionalization at these other positions is generally less favorable than at C3. frontiersin.org

Steric Hindrance: The propyl group creates a sterically hindered environment around the C2 and C4 positions. This steric bulk can impede the approach of reagents, influencing the regioselectivity and rate of reactions. For example, in reactions involving the functionalization of the indole N-H, the C3-propyl group can influence the conformation of the transition state. acs.org Studies on the alkylation of 3-alkylindoles have shown that the size of the alkyl group can affect reaction yields, with larger groups potentially leading to lower yields due to increased steric hindrance. frontiersin.orgrsc.org

Conformational Flexibility: The propyl group, with its rotatable single bonds, possesses conformational flexibility. Different conformations can present varying degrees of steric hindrance to nearby reactive sites. Computational modeling can be used to determine the lowest energy conformations and the rotational barriers, providing insight into how the propyl group dynamically influences reactivity.

The combination of a blocked C3 position and the steric influence of the propyl group makes this compound a unique substrate. Reactions that would typically occur at C3 are prevented, forcing reactivity towards less conventional sites, which is often modulated by the steric and electronic influence of both the C3-propyl and C7-fluoro substituents.

Table 2: Influence of the C3-Propyl Group on Indole Reactivity

| Factor | Description | Influence on Reactivity |

| Site Blocking | The C3 position, the most nucleophilic site, is occupied by the propyl group. | Prevents electrophilic attack at C3; redirects reactions to C2 or the benzene ring. frontiersin.org |

| Steric Hindrance | The physical bulk of the propyl group impedes access to adjacent positions (C2, C4). | Can decrease reaction rates and influence regioselectivity by favoring attack at less hindered sites. acs.orgrsc.org |

| Electronic Effect | The propyl group is a weak electron-donating group (+I effect). | Slightly increases the electron density of the indole ring, though this effect is much weaker than the C7-fluorine's electron-withdrawing effect. |

Structure-Property Relationships for this compound Derivatives

Structure-property relationships (SPR) and quantitative structure-activity relationships (QSAR) are essential for rationally designing new molecules based on a parent scaffold like this compound. researchgate.net By systematically modifying the structure and observing the resulting changes in physicochemical or biological properties, predictive models can be developed. For this compound, key relationships can be inferred from studies on analogous substituted indoles.

Impact of C7-Substituent: The fluorine at C7 significantly influences properties. Its electron-withdrawing nature can improve metabolic stability by making the ring less susceptible to oxidative metabolism. chimia.ch Replacing fluorine with other halogens (Cl, Br) would increase the lipophilicity and size while decreasing the inductive pull. Substituting it with an electron-donating group (e.g., methoxy) would have the opposite electronic effect, increasing the ring's nucleophilicity.

Impact of C3-Alkyl Group: The length and branching of the C3-alkyl chain are critical. Structure-activity relationship studies on similar indole series have shown that short alkyl groups at the C3 position can be optimal for biological activity. nih.gov Lengthening the propyl chain to a butyl or pentyl group would increase lipophilicity, which could affect membrane permeability and solubility. Branching the chain (e.g., replacing propyl with isopropyl) introduces more significant steric hindrance, which could either enhance or disrupt binding to a biological target depending on the shape of the binding pocket.

Impact of N1-Substitution: Alkylation or acylation at the N1 position removes the hydrogen bond donor capability of the indole N-H. This can drastically alter solubility and binding interactions. An N-alkyl group can also introduce further steric effects that influence the conformation of the C3-propyl group. acs.org

Impact of Substitution on the Benzene Ring: Introducing further substituents on the benzene ring (C4, C5, C6) offers a route to fine-tune properties. For instance, adding a polar group could improve aqueous solubility, while another lipophilic group could enhance membrane permeation. The position of these substituents is crucial, as electronic effects are position-dependent.

Table 3: Predicted Structure-Property Relationships for Derivatives of this compound

| Modification | Example Derivative | Predicted Effect on Properties | Rationale |

| Varying C7-Substituent | 7-Chloro-3-propyl-1H-indole | Increased lipophilicity; less potent electron withdrawal compared to fluorine. | Halogen properties (electronegativity, size). |

| Varying C3-Alkyl Chain | 7-Fluoro-3-ethyl-1H-indole | Decreased lipophilicity; reduced steric bulk. | Homologous series trends; SAR studies suggest short chains can be favorable. nih.gov |

| N1-Alkylation | 7-Fluoro-1-methyl-3-propyl-1H-indole | Increased lipophilicity; loss of H-bond donor capability; potential steric influence. acs.org | Removal of acidic N-H proton. |

| Further Ring Substitution | 5,7-Difluoro-3-propyl-1H-indole | Enhanced electron-withdrawing effect; altered dipole moment. | Additive electronic effects of substituents. |

These relationships, often explored through computational modeling and empirical testing, are fundamental to the strategic design of this compound derivatives for specific applications in materials science or medicinal chemistry. vscentrum.be

Chemical Transformations and Reactivity of 7 Fluoro 3 Propyl 1h Indole

Electrophilic Aromatic Substitution Reactions on the Fluorinated Indole (B1671886) Ring

The indole nucleus is an electron-rich aromatic system that readily undergoes electrophilic aromatic substitution (EAS), with the C3 position being the most nucleophilic and kinetically favored site of attack. libretexts.org In 7-fluoro-3-propyl-1H-indole, the C3 position is blocked by the propyl group. Consequently, electrophilic attack is redirected to other positions on the heterocyclic ring (C2) or, more commonly, the benzene (B151609) ring (C4, C5, C6).

Common electrophilic aromatic substitution reactions and their expected products with this compound are summarized below.

| Reaction | Reagents | Predicted Major Product(s) | Notes |

|---|---|---|---|

| Halogenation | Br2, CCl4 or NBS, CH2Cl2 | 4-Bromo- and/or 6-Bromo-7-fluoro-3-propyl-1H-indole | Reaction proceeds readily due to the activated nature of the indole ring. Selectivity depends on specific conditions. |

| Nitration | HNO3/H2SO4 (harsh) or Benzoyl Nitrate (mild) | 4-Nitro- and/or 6-Nitro-7-fluoro-3-propyl-1H-indole | Mild, non-acidic nitrating agents are preferred to avoid acid-catalyzed polymerization or protonation that deactivates the pyrrole (B145914) ring. rsc.org |

| Sulfonation | Pyridine-SO3 complex | This compound-4-sulfonic acid and/or -6-sulfonic acid | Sulfonation at C3 is typical for unsubstituted indoles; with C3 blocked, substitution occurs on the benzene ring. rsc.org |

| Friedel-Crafts Acylation | RCOCl, AlCl3 or (RCO)2O, SnCl4 | 4-Acyl- and/or 6-Acyl-7-fluoro-3-propyl-1H-indole | Lewis acid catalysts must be chosen carefully to avoid complexation with the indole nitrogen. The reaction is often directed to the benzene ring. |

Nucleophilic Reactions Involving the Indole Nitrogen (N1)

The N-H proton of the indole ring is weakly acidic (pKa ≈ 17) and can be removed by a strong base, such as sodium hydride (NaH) or potassium t-butoxide, to generate a highly nucleophilic indolide anion. sioc-journal.cn This anion is a key intermediate for functionalization at the N1 position. For this compound, deprotonation creates a nucleophile that can react with a variety of electrophiles.

The resulting N-substituted indoles are important building blocks in medicinal chemistry and materials science. While the indolide anion has dual nucleophilicity with potential for reaction at both N1 and C3, reactions with hard electrophiles, particularly under conditions involving ionic salts (Na+, K+), predominantly yield the N1-functionalized product. rsc.org

| Reaction Type | Reagents | Product Type | Significance |

|---|---|---|---|

| N-Alkylation | 1. NaH, THF/DMF 2. R-X (e.g., CH3I, BnBr) | 1-Alkyl-7-fluoro-3-propyl-1H-indole | A fundamental method for introducing alkyl groups, modifying steric and electronic properties. libretexts.org |

| N-Acylation | 1. NaH, THF 2. RCOCl or (RCO)2O | 1-Acyl-7-fluoro-3-propyl-1H-indole | Forms N-acylindoles, which can serve as protecting groups or as precursors for further transformations. rsc.org |

| N-Arylation | Ar-X, CuI or Pd catalyst, Base | 1-Aryl-7-fluoro-3-propyl-1H-indole | Forms a C-N bond with an aryl group, often achieved via Ullmann or Buchwald-Hartwig coupling conditions. |

| N-Sulfonylation | 1. NaH, THF 2. TsCl or MsCl | 1-Sulfonyl-7-fluoro-3-propyl-1H-indole | Provides N-sulfonylated indoles, which are useful as protecting groups that also modify the nucleophilicity of the indole ring. |

| Aza-Wacker Reaction | Alkene, Pd(II) catalyst, Oxidant | Chiral N-alkylated indoles | An advanced, enantioselective method for N-alkylation using alkenes as the alkyl source. rsc.org |

Reactions at the C3-Propyl Side Chain (e.g., Functionalization, Oxidation)

The propyl group at the C3 position is not merely a passive substituent; its C-H bonds offer sites for further functionalization. The methylene (B1212753) group adjacent to the indole ring (C1' of the propyl chain) is particularly reactive, analogous to a benzylic position, due to the ability of the indole nucleus to stabilize radical intermediates. libretexts.org

Key transformations include:

Radical Halogenation: Treatment with reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., light or AIBN) can selectively introduce a halogen, typically bromine, at the C1' position. libretexts.orgnih.gov This reaction proceeds via a stabilized radical intermediate and provides a handle for subsequent nucleophilic substitution or elimination reactions.

Side-Chain Oxidation: The propyl side chain can be oxidized under various conditions. Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or sodium dichromate (Na₂Cr₂O₇) under harsh conditions, can cleave the side chain to yield 7-fluoro-1H-indole-3-carboxylic acid. libretexts.org Milder or more selective oxidation methods can yield the corresponding ketone, 1-(7-fluoro-1H-indol-3-yl)propan-1-one. rsc.org

C-H Amination: Recent advances have shown that the C(sp³)–H bonds of alkyl chains at the C3 position of indoles can undergo direct amination reactions, for instance, through electrochemical methods, providing a route to valuable amino-functionalized derivatives.

| Reaction Type | Typical Reagents | Product |

|---|---|---|

| Radical Bromination | NBS, AIBN, CCl4 | 3-(1-Bromopropyl)-7-fluoro-1H-indole |

| Strong Oxidation | KMnO4, heat | 7-Fluoro-1H-indole-3-carboxylic acid |

| Mild Oxidation | Photocatalyst, Air | 1-(7-fluoro-1H-indol-3-yl)propan-1-one |

| C-H Amination | Electrochemical cell, N-source | 3-(1-Aminopropyl)-7-fluoro-1H-indole derivative |

Metal-Catalyzed Cross-Coupling Reactions of Substituted Indoles

Metal-catalyzed cross-coupling reactions are powerful tools for C-C and C-heteroatom bond formation. While the C-F bond at the C7 position is generally robust and unreactive in standard palladium-catalyzed cross-coupling reactions, the this compound scaffold can be readily adapted for these transformations.

The strategy involves first introducing a more reactive halogen (Br or I) onto the benzene portion of the indole ring via electrophilic aromatic substitution, as detailed in section 5.1. This creates substrates like 4-bromo- or 6-bromo-7-fluoro-3-propyl-1H-indole, which are excellent partners in a variety of cross-coupling reactions.

| Reaction | Coupling Partner | Catalyst/Reagents | Product Type (Bond Formed) |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Aryl/vinyl boronic acid or ester | Pd(0) catalyst (e.g., Pd(PPh3)4), Base | Biaryl or vinyl-indole (C-C) |

| Mizoroki-Heck Coupling | Alkene (e.g., styrene, acrylate) | Pd(0) catalyst, Base | Styrenyl or acrylyl-indole (C-C) |

| Sonogashira Coupling | Terminal alkyne | Pd(0) catalyst, Cu(I) co-catalyst, Base | Alkynyl-indole (C-C) |

| Buchwald-Hartwig Amination | Amine (R2NH) | Pd(0) catalyst, Ligand (e.g., BINAP), Base | Amino-indole (C-N) |

| Stille Coupling | Organostannane (R-SnBu3) | Pd(0) catalyst | Alkyl/aryl/vinyl-indole (C-C) |

Oxidation and Reduction Pathways of this compound

The redox chemistry of this compound involves transformations of both the heterocyclic core and the benzene ring.

Oxidation: The electron-rich C2=C3 double bond of the indole is susceptible to oxidation. This can lead to the formation of several important classes of oxygenated heterocycles. Depending on the oxidant and reaction conditions, the primary product is often a 2-oxindole or 3-oxindole derivative. For a 3-substituted indole, oxidation frequently yields the corresponding 2-oxindole. For example, oxidation of this compound with agents like meta-chloroperoxybenzoic acid (m-CPBA) or via enzymatic catalysis can lead to the formation of 7-fluoro-3-propylindolin-2-one. Another potential oxidation product is the corresponding isatin (B1672199) (an indole-2,3-dione), which can arise from further oxidation of intermediate products.

Reduction: The indole ring system exhibits differential reactivity toward reduction, allowing for selective hydrogenation of either the pyrrole or the benzene ring. rsc.org

Reduction of the Heterocyclic Ring: The C2=C3 double bond can be reduced to form an indoline. This is commonly achieved through catalytic hydrogenation (e.g., H₂, Pd/C) or by using reducing agents under acidic conditions, such as sodium cyanoborohydride (NaBH₃CN) in acetic acid. This would convert this compound into 7-fluoro-3-propylindoline.

Reduction of the Benzene Ring: The benzene portion of the indole can be selectively reduced using dissolving metal reduction conditions, such as lithium or sodium in liquid ammonia (B1221849) (a Birch-type reduction). This process yields a 4,7-dihydroindole derivative, leaving the pyrrole ring intact. rsc.org

| Transformation | Typical Reagents | Major Product |

|---|---|---|

| Oxidation (to Oxindole) | m-CPBA, or enzyme catalysis | 7-Fluoro-3-propylindolin-2-one |

| Reduction (to Indoline) | H2, Pd/C or NaBH3CN, CH3COOH | 7-Fluoro-3-propylindoline |

| Reduction (Benzene Ring) | Li, liq. NH3, EtOH | 7-Fluoro-3-propyl-4,7-dihydro-1H-indole |

Advanced Research Perspectives and Future Directions for Fluorinated 3 Alkylindoles

Exploration of Novel Synthetic Methodologies for Site-Specific Fluorination and Alkylation of Indoles

The development of new and improved methods for the synthesis of indoles and their derivatives is an area of intense research. researchgate.netderpharmachemica.comrsc.orgsioc-journal.cn A significant focus is on achieving site-specific functionalization, which allows for the precise introduction of substituents like fluorine atoms and alkyl groups onto the indole (B1671886) scaffold. rsc.orgthieme-connect.comrsc.orgresearchgate.net This is crucial for creating molecules with desired properties. rsc.org

Recent advancements include transition-metal-catalyzed C-H functionalization, which offers a direct way to form carbon-carbon and carbon-heteroatom bonds. numberanalytics.comacs.org For instance, palladium and nickel catalysts have been successfully used for the regioselective alkylation of indoles. thieme-connect.comrsc.org These methods often provide high yields and can tolerate a variety of functional groups. rsc.orgacs.org One notable strategy involves the use of a transient directing group to achieve C4-selective alkynylation of indoles. acs.org

The introduction of fluorine into the indole ring is of particular interest due to the unique properties it imparts to the molecule. researchgate.netresearchgate.net Methods for the synthesis of fluorinated indoles include gold-catalyzed aminofluorination of 2-alkynylanilines and the use of electrophilic fluorinating reagents like Selectfluor. acs.orgbeilstein-journals.org These techniques allow for the regioselective synthesis of fluorinated indole derivatives. acs.org For example, direct monofluorination of indoles has been achieved with high selectivity. researchgate.net The synthesis of 2-trifluoromethylindoles has also been explored through novel indole-ring construction methods. clockss.org

The table below summarizes some recent methods for the site-specific functionalization of indoles.

| Catalyst/Reagent | Functionalization | Position | Key Features |

| Palladium/Norbornene | Alkylation | C2 | Regioselective, mild conditions. thieme-connect.com |

| Nickel(II) complex | Alkylation | C2 | Uses unactivated alkyl chlorides. rsc.org |

| Rhodium(II) complex | Alkylation | C7 | Decarbonylative C-H alkylation. researchgate.net |

| Gold(I) complex | Aminofluorination | C3 | Access to C-3 fluorinated indoles. beilstein-journals.org |

| Selectfluor | Difluorohydroxylation | C3 | Highly regioselective. acs.org |

| Palladium(II)/TDG | Alkynylation | C4 | Transient directing group strategy. acs.org |

Development of Sustainable and Eco-friendly Synthetic Protocols for Indole Derivatives

In recent years, there has been a significant shift towards the development of sustainable and environmentally friendly methods for synthesizing indole derivatives. rsc.orgchemistryviews.orgopenmedicinalchemistryjournal.comtandfonline.comresearchgate.netbeilstein-journals.orgtandfonline.com This "green chemistry" approach aims to reduce waste, use less hazardous materials, and improve energy efficiency. tandfonline.combridgew.edu

Key strategies in sustainable indole synthesis include:

Use of Greener Solvents: Replacing traditional volatile organic compounds with more environmentally benign solvents like water or ethanol (B145695). rsc.orgrsc.orgopenmedicinalchemistryjournal.com Some reactions are even performed under solvent-free conditions. openmedicinalchemistryjournal.comresearchgate.net

Catalysis: Employing catalysts to improve reaction efficiency and reduce the need for stoichiometric reagents. This includes the use of metal catalysts, organocatalysts, and biocatalysts. numberanalytics.comrsc.org

Microwave-Assisted Synthesis: Utilizing microwave irradiation to accelerate reaction times and often improve yields. tandfonline.comtandfonline.com

Multicomponent Reactions: Designing reactions where multiple starting materials are combined in a single step to form the final product, which reduces the number of synthetic steps and waste generation. rsc.orgtandfonline.com

Biocatalysis: Using enzymes as catalysts for indole synthesis, which can offer high selectivity and operate under mild, aqueous conditions. numberanalytics.comacs.orgmdpi.commdpi.comnih.gov For example, monoamine oxidase (MAO-N) enzymes have been used for the biocatalytic aromatization of indolines to indoles. acs.org

A notable example of a sustainable protocol is the use of a palladium-on-carbon (Pd/C) catalyst for the synthesis of indole derivatives. chemistryviews.org This catalyst is stable, can be easily removed by filtration, and can be recycled and reused multiple times. chemistryviews.org Another approach involves the use of a recyclable biomimetic beta-cyclodextrin (B164692) surfactant in water for the synthesis of 3-substituted indoles. rsc.org

The development of these green protocols is not only beneficial for the environment but can also lead to more cost-effective and efficient manufacturing processes for important indole-containing compounds. openmedicinalchemistryjournal.com

Advanced Spectroscopic Techniques for Detailed Structural and Mechanistic Characterization

The detailed characterization of fluorinated 3-alkylindoles relies on a suite of advanced spectroscopic techniques. These methods provide crucial information about the molecular structure, bonding, and reaction mechanisms.

Mass Spectrometry (MS) is a powerful tool for determining the molecular weight and fragmentation patterns of indole derivatives. mdpi.comresearchgate.netscirp.orgscirp.orgacs.org Electron-impact mass spectrometry (EI-MS) has been used to study the fragmentation pathways of various indole intermediates, which helps in confirming their structures. researchgate.netscirp.orgscirp.org Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is particularly useful for analyzing complex mixtures and identifying novel indole alkaloids. mdpi.com Recent developments have even seen nitro indole derivatives being used as matrices for MALDI mass spectrometry, expanding its applicability. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy is indispensable for elucidating the precise structure of these compounds in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule. cdnsciencepub.comnih.gov For fluorinated compounds, ¹⁹F NMR is a critical technique for directly observing the fluorine atoms and their interactions with neighboring nuclei.

X-ray Crystallography provides the definitive solid-state structure of molecules, offering precise bond lengths, bond angles, and information about intermolecular interactions. cdnsciencepub.comiucr.orgacs.orgresearchgate.netrsc.org This technique has been used to determine the crystal structures of indole and its derivatives, revealing details about their packing and potential disorder in the solid state. iucr.orgacs.org For instance, the X-ray structure of a Corynanthé-type indole compound revealed an unexpected triaxial conformation. cdnsciencepub.com

These spectroscopic techniques, often used in combination, provide a comprehensive picture of the structure and properties of fluorinated 3-alkylindoles, which is essential for understanding their reactivity and potential applications.

Multiscale Computational Modeling for Predicting Reactivity and Novel Properties of Fluorinated Indoles

Computational modeling has become an invaluable tool for understanding and predicting the properties of fluorinated indoles. nih.govresearcher.lifechemrxiv.org By using theoretical methods, researchers can gain insights into molecular structure, reactivity, and spectroscopic properties, which can guide experimental work and the design of new molecules. nih.govbohrium.com

Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure and properties of indole derivatives. chemrxiv.org DFT calculations can be used to predict various properties, including:

Geometries and Energies: Optimized molecular structures and their relative energies can be calculated, providing insights into the stability of different conformations. chemrxiv.org

Spectroscopic Properties: DFT can be used to simulate NMR chemical shifts, vibrational frequencies (IR and Raman), and electronic absorption spectra, which can be compared with experimental data to confirm structures. chemrxiv.org

Reactivity: By calculating parameters such as frontier molecular orbitals (HOMO and LUMO) and electrostatic potentials, DFT can help predict the reactivity of different sites on the indole ring. chemrxiv.org

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT that is used to study the excited-state properties of molecules. nih.govresearcher.life This is particularly important for understanding the photophysical properties of indole derivatives, such as their fluorescence. nih.gov For example, TD-DFT calculations have been used to study the optically active excited states of substituted indoles and to understand how substituents affect their absorption and fluorescence properties. nih.govresearcher.life

Molecular Docking is a computational technique used to predict how a molecule might bind to a biological target, such as an enzyme or receptor. nih.gov This is a crucial tool in drug discovery and has been used to estimate the inhibitory activity of indole derivatives against enzymes like COX-2. nih.gov

ADME Prediction: Computational models can also be used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates. nih.gov These predictions help in assessing the "drug-likeness" of a molecule early in the development process. nih.gov

These computational approaches, often used in a multiscale fashion, provide a powerful platform for the rational design of novel fluorinated indoles with desired properties for various applications. nih.gov

Integration with Materials Science Research for New Functional Materials based on Indole Scaffolds

The unique electronic and photophysical properties of the indole scaffold make it an attractive building block for the development of new functional materials. numberanalytics.comresearchgate.net By incorporating indole derivatives into polymers and other materials, researchers can create systems with tailored properties for a range of applications. bridgew.eduresearchgate.netrsc.org